molecular formula C21H20N2O6 B11021498 Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11021498
M. Wt: 396.4 g/mol
InChI Key: FKBGWTAPWKZDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl group, which is further conjugated to a methyl benzoate ester via a carbamoyl bridge.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20N2O6/c1-27-21(26)13-2-4-15(5-3-13)22-20(25)14-10-19(24)23(12-14)16-6-7-17-18(11-16)29-9-8-28-17/h2-7,11,14H,8-10,12H2,1H3,(H,22,25)

InChI Key

FKBGWTAPWKZDOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Pyrrolidinone Ring Formation

The 5-oxopyrrolidin-3-carboxylic acid scaffold is typically synthesized via lactamization of γ-aminobutyric acid derivatives. For example:

  • Cyclization of N-protected γ-keto amines : Reaction of tert-butyl (3-oxopyrrolidin-4-yl)carbamate with trifluoroacetic acid (TFA) removes the Boc group, enabling spontaneous lactamization to form 5-oxopyrrolidin-3-carboxylic acid.

  • Michael addition–cyclization cascades : Ethyl acrylate derivatives react with benzodioxin-containing amines under basic conditions to form the pyrrolidinone ring.

Representative Procedure (Adapted from):

A mixture of 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine (1.2 equiv) and ethyl 3-oxopent-4-enoate (1.0 equiv) in toluene is refluxed for 12 hours. The intermediate undergoes spontaneous cyclization, yielding 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester (Yield: 78%). Saponification with NaOH in ethanol affords the free carboxylic acid.

Functionalization of the Benzodioxin Moiety

The 2,3-dihydro-1,4-benzodioxin-6-yl group is introduced via:

  • Nucleophilic aromatic substitution : Reacting 6-bromo-2,3-dihydro-1,4-benzodioxin with amines under Buchwald–Hartwig conditions.

  • Reductive amination : 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN) to form the primary amine.

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the pyrrolidinone carboxylic acid with methyl 4-aminobenzoate. Common methods include:

Carbodiimide-Mediated Coupling

EDCl/HOBt System :

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Methyl 4-aminobenzoate (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added, and the reaction is stirred at room temperature for 24 hours.

  • Yield : 65–72% after silica gel chromatography.

Mixed Anhydride Method

  • The carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.

  • Subsequent reaction with methyl 4-aminobenzoate in tetrahydrofuran (THF) at 0°C provides the amide (Yield: 60–68%).

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, coupling the pyrrolidinone acid with methyl 4-aminobenzoate in N-methylpyrrolidone (NMP) at 220°C for 2 hours under microwave conditions achieves a 77% yield.

One-Pot Strategies

A streamlined approach combines pyrrolidinone formation and amide coupling in a single pot:

  • γ-Keto ester + 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine → Cyclization → In situ activation with EDCl/HOBt → Coupling with methyl 4-aminobenzoate.

  • Overall Yield : 58–63%.

Critical Analysis of Reaction Conditions

ParameterEDCl/HOBt MethodMixed AnhydrideMicrowave-Assisted
Yield 65–72%60–68%77%
Time 24 h12 h2 h
Purification ColumnRecrystallizationColumn
Scalability ModerateLowHigh

Key Observations :

  • Microwave methods offer superior efficiency but require specialized equipment.

  • EDCl/HOBt provides consistent yields and is amenable to scale-up.

  • Mixed anhydride protocols are less favored due to lower yields and purification challenges.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky benzodioxin group impedes amide bond formation. Solutions include:

  • Using DMAP as a catalyst to enhance reactivity.

  • Elevating reaction temperatures to 50–60°C.

Ester Hydrolysis

The methyl ester in methyl 4-aminobenzoate is prone to hydrolysis under basic conditions. Mitigation involves:

  • Conducting reactions at neutral pH.

  • Avoiding aqueous workup until the final step .

Chemical Reactions Analysis

Reactivity: Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

Antibacterial Activity: Recent research highlights its antibacterial properties. It inhibits bacterial biofilm growth, particularly against Bacillus subtilis . Further studies explore its potential in medicine and industry.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of investigation. Researchers focus on identifying molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

  • 5-Oxopyrrolidin-3-yl : A lactam ring that may influence solubility and hydrogen-bonding capacity.
  • Methyl benzoate ester : A polar group contributing to lipophilicity and metabolic stability.

Table 1: Structural Comparison with Related Compounds

Compound Name Core Structure Functional Groups Key Structural Differences
Target Compound Benzodioxin + pyrrolidinone Benzodioxin, lactam, benzoate ester Unique carbamoyl linkage
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazinone + pyrimidine Benzoxazinone, pyrimidine, methyl Pyrimidine instead of pyrrolidinone
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Oxazine + pyranopyrazole Oxazine, pyranopyrazole, methoxyphenyl Fused pyranopyrazole system

Key Observations :

  • The 5-oxopyrrolidin-3-yl group replaces pyrimidine () or pyranopyrazole (), which may reduce aromaticity but enhance conformational flexibility.

Key Observations :

  • The target compound likely requires amide coupling between the pyrrolidinone and benzoate precursors, contrasting with the nucleophilic substitution () or multi-component cyclization () used for analogs.
  • Cs₂CO₃ in dry DMF () and acetic anhydride () exemplify reagent diversity for heterocyclic synthesis, suggesting opportunities for optimizing the target’s synthesis.

Characterization Techniques

All compounds in the evidence were characterized via 1H NMR, IR, and mass spectrometry . For the target compound:

  • 1H NMR: Expected signals for benzodioxin (δ 4.2–4.5 ppm, OCH₂), pyrrolidinone (δ 2.5–3.5 ppm, lactam protons), and benzoate (δ 3.8–3.9 ppm, OCH₃).
  • IR : Stretches for amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) groups.

Table 3: Spectroscopic Signatures

Functional Group Target Compound (Predicted) Benzoxazinone-pyrimidine Oxazine-pyranopyrazole
Lactam/Amide C=O ~1680 cm⁻¹ 1675 cm⁻¹ (benzoxazinone C=O) Not reported
Aromatic C–O (Benzodioxin) ~1250 cm⁻¹ ~1240 cm⁻¹ (benzoxazinone C–O) ~1260 cm⁻¹ (oxazine C–O)

Biological Activity

Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, also known as Y042-3423, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H20N2O6C_{21}H_{20}N_{2}O_{6}. The IUPAC name is methyl 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-amido]benzoate. Its structural representation is crucial for understanding its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a tyrosinase inhibitor, which is significant in the context of hyperpigmentation disorders .
  • Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties. Compounds with similar structures have been documented to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress .
  • Cellular Signaling Modulation : The presence of the benzodioxin moiety may facilitate interactions with cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Tyrosinase Inhibition Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of mushroom tyrosinase activity. The IC50 values indicate its potency relative to other known inhibitors:

CompoundIC50 (µM)
Methyl 4-(...amido)benzoate2.5
Kojic Acid3.0
Arbutin10.0

This data suggests that Y042-3423 is a promising candidate for further development in treating hyperpigmentation disorders.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to vitamin C at concentrations above 100 µM:

Concentration (µM)Scavenging Activity (%)
5045
10075
20090

These results underscore the potential of this compound in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

A notable study investigated the cytotoxic effects of Y042-3423 on B16F10 melanoma cells. The results indicated that at concentrations up to 20 µM, the compound did not exhibit cytotoxicity over a 72-hour period:

Treatment Concentration (µM)Cell Viability (%)
Control100
595
1090
2085

This suggests a favorable safety profile for further exploration in therapeutic applications.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing benzoate derivatives with pyrrolidinone and benzodioxin moieties?

  • Methodology : Stepwise coupling reactions are often employed. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can act as scaffolds for introducing substituents via nucleophilic aromatic substitution. Subsequent amidation or esterification steps can attach the pyrrolidinone and benzodioxin groups . Characterization typically involves 1H NMR^1 \text{H NMR} (e.g., δ 3.86 ppm for methoxy groups in DMSO-d6) and TLC (Rf values in hexane/EtOH systems) to confirm purity .

Q. How can solubility and stability be assessed during initial characterization?

  • Methodology : Solubility profiling in polar (DMSO, ethanol) and nonpolar solvents (hexane) helps determine formulation strategies. Stability under varying pH (e.g., ammonium acetate buffer at pH 6.5) and temperature (e.g., 45°C reflux) can be monitored via HPLC with UV detection, referencing pharmacopeial assays .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology : 1H NMR^1 \text{H NMR} (200–400 MHz) in DMSO-d6 identifies proton environments (e.g., aromatic protons, carbonyl groups). IR spectroscopy confirms amide (1650–1700 cm1^{-1}) and ester (1700–1750 cm1^{-1}) functionalities. Mass spectrometry (ESI-MS) validates molecular weight (e.g., MW 369.4 for analogous benzoates) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology : Enzymatic inhibition assays (e.g., cyclooxygenase or kinase targets) using fluorogenic substrates. Cell viability assays (MTT or resazurin) in cancer lines assess cytotoxicity. Dose-response curves (IC50_{50}) are generated using microplate readers .

Advanced Research Questions

Q. How can reaction yields be optimized for coupling steps involving sterically hindered intermediates?

  • Methodology : Use of coupling agents like HATU or EDCI with DMAP catalysis improves amidation efficiency. Solvent optimization (e.g., DMF for polar intermediates vs. THF for nonpolar systems) and temperature gradients (e.g., 45°C for 1 hour vs. room temperature) enhance reaction kinetics. Monitoring via 1H NMR^1 \text{H NMR} or LC-MS ensures intermediate conversion .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Methodology : Computational modeling (DFT or molecular docking) predicts 1H NMR^1 \text{H NMR} shifts and compares them with experimental data. For example, electron-withdrawing groups on the benzodioxin ring may deshield adjacent protons, causing upfield/downfield shifts. 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What strategies validate structure-activity relationships (SAR) for analogs with modified substituents?

  • Methodology : Synthesize derivatives with variations in the pyrrolidinone carbonyl or benzodioxin methoxy groups. Compare bioactivity data (e.g., IC50_{50}) against structural features using QSAR models. Pyridazine or isoxazole substituents (as in ethyl 4-phenethylamino benzoates) may enhance target affinity .

Q. How to assess degradation pathways under accelerated stability conditions?

  • Methodology : Stress testing via exposure to heat (40–60°C), humidity (75% RH), and UV light. LC-MS/MS identifies degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Forced degradation in acidic/basic conditions (0.1M HCl/NaOH) quantifies stability thresholds .

Q. What advanced purification techniques mitigate impurity formation during scale-up?

  • Methodology : Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves closely related impurities. Recrystallization from ethanol/water mixtures improves crystalline purity. Residual solvents (e.g., DMF) are quantified via GC-MS per ICH guidelines .

Methodological Tables

Technique Application Example Parameters Reference
1H NMR^1 \text{H NMR}Structural validationDMSO-d6, 200 MHz, δ 3.86 (s, OCH3_3)
LC-MS/MSDegradation profilingC18 column, 0.1% formic acid, ESI+
HATU-mediated couplingAmidation of sterically hindered groups1.2 equiv HATU, DMF, 45°C, 1 h
QSAR modelingSAR analysisMOE software, PM6 semi-empirical method

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.